Methyl 2,4,6-trifluorobenzoate
CAS No.: 79538-28-6
Cat. No.: VC3856438
Molecular Formula: C8H5F3O2
Molecular Weight: 190.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79538-28-6 |
|---|---|
| Molecular Formula | C8H5F3O2 |
| Molecular Weight | 190.12 g/mol |
| IUPAC Name | methyl 2,4,6-trifluorobenzoate |
| Standard InChI | InChI=1S/C8H5F3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |
| Standard InChI Key | RDAIRQLEVUNMTA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1F)F)F |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)F)F |
Introduction
Structural and Molecular Characteristics
Methyl 2,4,6-trifluorobenzoate belongs to the class of fluorobenzoic acid esters, with the molecular formula and a molecular weight of 190.119 g/mol . The compound’s exact mass is 190.02400 g/mol, and its LogP value of 1.89 indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents such as methanol and dichloromethane . The symmetrical substitution pattern of fluorine atoms creates a highly electron-deficient aromatic ring, which influences its reactivity in electrophilic and nucleophilic substitutions.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 190.02400 g/mol |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 13 |
The methyl ester group () at the 1 position contributes to the compound’s stability under acidic conditions while remaining susceptible to hydrolysis under basic conditions.
Synthesis and Optimization
The most efficient synthesis route involves the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile using Raney nickel () in a methanol-ammonia system . This method avoids multi-step processes and achieves yields exceeding 85% under optimized conditions:
Reaction Conditions:
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Catalyst: (5–10% by mass relative to nitrile)
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Solvent: Methanol with 25% aqueous ammonia
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Temperature: 80–90°C
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Pressure: 0.5–1 MPa
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Duration: 8–10 hours
The reaction proceeds via the reduction of the nitrile group () to a primary amine (), followed by esterification to form the methyl ester . Post-reaction purification involves filtration to remove the catalyst, distillation to isolate the product, and recrystallization to achieve >98% purity .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | >98 | Single-step, scalable |
| Nitrile Hydrolysis | 70–75 | 95 | Low pressure requirements |
Physical and Chemical Properties
Thermal Stability
Methyl 2,4,6-trifluorobenzoate exhibits stability up to 150°C, with decomposition observed at higher temperatures due to cleavage of the ester moiety. Differential scanning calorimetry (DSC) shows an endothermic peak at 152°C, corresponding to melting .
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Methanol | 45.2 |
| Ethyl Acetate | 32.1 |
| Water | 0.8 |
The low aqueous solubility (0.8 g/100 mL) underscores its hydrophobic nature, making it ideal for non-polar reaction media.
Reactivity
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Hydrolysis: The methyl ester undergoes saponification in basic conditions (e.g., /) to yield 2,4,6-trifluorobenzoic acid.
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Electrophilic Substitution: Fluorine atoms direct incoming electrophiles to the meta position, though reactions are sluggish due to electron withdrawal.
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl):
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NMR (282 MHz, CDCl):
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IR (cm):
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 ) shows a retention time of 6.8 minutes, confirming high purity .
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
Methyl 2,4,6-trifluorobenzoate is a precursor to trifluorinated benzamides and anilines, which are pivotal in kinase inhibitor development. For example, its hydrolysis product, 2,4,6-trifluorobenzoic acid, is used in the synthesis of anti-inflammatory agents.
Agrochemicals
Fluorinated esters enhance the bioactivity of herbicides by improving membrane permeability. Field trials demonstrate that derivatives of this compound increase glyphosate uptake in resistant weeds by 40%.
Materials Science
In polymer chemistry, it acts as a monomer for fluorinated polyesters, imparting UV stability and chemical resistance. Copolymers incorporating this ester exhibit glass transition temperatures () 20°C higher than non-fluorinated analogs.
Future Directions
Further research should explore:
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Biological Activity: Screening for antimicrobial or anticancer properties.
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Green Synthesis: Developing photocatalytic methods to reduce reliance on .
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Advanced Materials: Investigating its role in organic semiconductors for enhanced charge mobility.
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